molecular formula C9H9ClN4 B2856169 3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline CAS No. 1094675-62-3

3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline

Cat. No.: B2856169
CAS No.: 1094675-62-3
M. Wt: 208.65
InChI Key: FSHVTVGCHRUWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline is a chemical compound with the molecular formula C8H8ClN4. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom and a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline typically involves the reaction of 4-chloroaniline with 1H-1,2,4-triazole in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline: Similar structure but with different substitution patterns.

    4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Lacks the chlorine atom, leading to different chemical properties.

    1-(4-aminobenzyl)-1,2,4-triazole: Another triazole derivative with similar applications.

Uniqueness

3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline is unique due to the presence of both the chlorine atom and the triazole ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

4-chloro-3-(1,2,4-triazol-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c10-9-2-1-8(11)3-7(9)4-14-6-12-5-13-14/h1-3,5-6H,4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHVTVGCHRUWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CN2C=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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